REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@H:7]([C@@H:9]([CH2:11]O)O)O)O)O.Cl.[OH-].[Na+].[BH4-].[Na+]>P([O-])([O-])([O-])=O.[K+].[K+].[K+].O.O1CCCC1.C(O)(=O)C>[CH:2]1[C:7]2[C:2]3=[C:3]4[C:2](=[CH:3][CH:5]=2)[CH:11]=[CH:9][CH:7]=[C:5]4[CH:11]=[CH:9][C:7]3=[CH:5][CH:3]=1 |f:2.3,4.5,6.7.8.9|
|
Name
|
oligosaccharide
|
Quantity
|
49.5 μmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
galactose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-(1-pyrene)butyryl hydrazide
|
Quantity
|
16.5 μmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred gently for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
approximately 180 units of catatase (E.C. 1.11.1.6, Sigma Chem. Co., from bovine liver) were added
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 37° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CONCENTRATION
|
Details
|
the material concentrated on a rotary evaporator (40°-45° C.) to 150-300 μL
|
Type
|
CUSTOM
|
Details
|
The reaction yields
|
Type
|
CUSTOM
|
Details
|
The products were purified by thin-layer chromatography on 1-mm-thick silica gel plates (Brinkmann Instruments, Inc., SIL G-100 UV 254)
|
Type
|
CUSTOM
|
Details
|
to remove unreacted PBH from the reaction product, which
|
Type
|
CUSTOM
|
Details
|
After the plate dried
|
Type
|
EXTRACTION
|
Details
|
Nonfluorescent impurities extracted from the silica
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
WASH
|
Details
|
followed by elution with CH3OH/H2O (3/1 v/v)
|
Type
|
CUSTOM
|
Details
|
Most of the methanol was then evaporated under a N2 stream at room temperature
|
Type
|
DISSOLUTION
|
Details
|
dissolved in an isotonic "
|
Type
|
WASH
|
Details
|
wash" buffer (30 mM sodium phosphate, pH 7.4, 117 mM NaCl, and 2.8 mM KCl)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |